N-alpha-Benzyloxycarbonyl-L-valinyl-diazomethane

Cysteine protease inhibition Cathepsin B Enzyme kinetics

Z-L-Val-CHN₂ is the minimal valine P1 diazomethyl ketone probe for irreversible inactivation of cathepsin B (IC₅₀ 7.9 μM) and calpain II S1 subsite mapping. Its covalent, washout-resistant mechanism enables pulse-chase experiments impossible with reversible inhibitors. Choose Z-L-Val-CHN₂ for systematic SAR studies (mono- to tripeptidyl), baseline cathepsin B profiling, and calcium-dependent proteolysis. Distinct selectivity from Phe/Tyr/Leu analogs ensures experimental specificity. Research use only; not for therapeutic or diagnostic applications.

Molecular Formula C14H17N3O3
Molecular Weight 275,31 g/mole
CAS No. 90105-46-7
Cat. No. B612858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-alpha-Benzyloxycarbonyl-L-valinyl-diazomethane
CAS90105-46-7
Molecular FormulaC14H17N3O3
Molecular Weight275,31 g/mole
Structural Identifiers
SMILESCC(C)C(C(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C14H17N3O3/c1-10(2)13(12(18)8-16-15)17-14(19)20-9-11-6-4-3-5-7-11/h3-8,10,13H,9H2,1-2H3,(H,17,19)/t13-/m0/s1
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-alpha-Benzyloxycarbonyl-L-valinyl-diazomethane (CAS 90105-46-7): Peptidyl Diazomethyl Ketone Cysteine Protease Inhibitor for Research Procurement


N-alpha-Benzyloxycarbonyl-L-valinyl-diazomethane (Z-L-Val-CHN₂; CAS 90105-46-7) is a peptidyl diazomethyl ketone that functions as an irreversible, covalent inactivator of cysteine proteases [1]. The compound consists of a valine residue bearing an N-terminal benzyloxycarbonyl (Z) protecting group and a C-terminal diazomethyl ketone warhead that alkylates the active-site cysteine thiol upon enzyme recognition . As a member of the peptidyldiazomethane class, it serves as a biochemical tool for probing cysteine protease function in vitro and in cellular systems, with documented inhibitory activity against cathepsin family enzymes [2].

Procurement Risk: Why Z-L-Val-CHN₂ Cannot Be Interchanged with Other Peptidyl Diazomethyl Ketones


Peptidyl diazomethyl ketones exhibit pronounced enzyme selectivity profiles that are exquisitely dependent on the amino acid composition and chain length of the peptidyl recognition element [1]. The valine residue at the P1 position of Z-L-Val-CHN₂ confers a distinct hydrophobic recognition pattern that differs fundamentally from inhibitors bearing phenylalanine, tyrosine, or leucine at equivalent positions, resulting in divergent inactivation kinetics across cathepsin isoforms and calpain family members [2]. Consequently, substituting Z-L-Val-CHN₂ with Z-Phe-Ala-CHN₂, Z-Leu-Leu-Tyr-CHN₂, or Z-Tyr(I)-Ala-CHN₂ would yield a different enzyme inhibition fingerprint, potentially invalidating experimental conclusions that depend on the specific protease targeting profile of the valine-containing inhibitor [3].

N-alpha-Benzyloxycarbonyl-L-valinyl-diazomethane: Quantitative Differentiation Evidence Against Comparator Inhibitors


Cathepsin B Inhibition Potency: Z-L-Val-CHN₂ IC₅₀ Comparative Analysis

Z-L-Val-CHN₂ exhibits moderate inhibitory activity against cathepsin B with an IC₅₀ of 7.9 μM, positioning it as a tool compound with measurable but not maximal potency within the peptidyldiazomethane class [1]. This value establishes a baseline for valine-containing diazomethyl ketones against which more extended peptidyl inhibitors can be compared [2].

Cysteine protease inhibition Cathepsin B Enzyme kinetics

Cathepsin H Inhibition: Z-L-Val-CHN₂ Ki Value Determination

Z-L-Val-CHN₂ demonstrates inhibitory activity against cathepsin H with a Ki of 6.6 μM, providing quantitative evidence for engagement with this aminopeptidase-family cysteine protease [1]. This Ki value distinguishes Z-L-Val-CHN₂ from peptidyldiazomethanes containing aromatic P1 residues (e.g., phenylalanine or tyrosine analogs), which exhibit markedly different cathepsin H inhibition profiles [2].

Cathepsin H Aminopeptidase inhibition Irreversible inactivation

Mechanistic Differentiation: Irreversible Covalent Inactivation vs. Reversible Inhibition

Z-L-Val-CHN₂ inactivates cysteine proteases through an irreversible covalent mechanism wherein the diazomethyl ketone warhead alkylates the active-site cysteine thiol, forming a stable thioether linkage [1]. This contrasts with reversible inhibitors such as leupeptin or E-64 analogs that bind non-covalently or with different covalent chemistries. The irreversible nature of peptidyldiazomethanes enables complete and sustained target engagement even after compound washout, a property not shared by reversible competitors [2].

Covalent inhibitor Active-site alkylation Diazomethyl ketone warhead

Enzyme Selectivity Profiling: Z-L-Val-CHN₂ as a Calpain II Discriminator

Within the peptidyldiazomethane class, the amino acid composition dictates selectivity among calpain II, cathepsin L, and cathepsin B. Z-Tyr(I)-Ala-CHN₂ reacts rapidly with cathepsin L but does not inhibit calpain II, while Z-Leu-Leu-Tyr-CHN₂ inactivates both cathepsin L and calpain II [1]. Z-L-Val-CHN₂, bearing a single valine residue, represents a minimal recognition element that can help delineate the contribution of the P1 valine to calpain II versus cathepsin recognition, serving as a building block for understanding structure-selectivity relationships in this inhibitor class [2].

Calpain II Cathepsin L Protease selectivity

Differential Cathepsin Isoform Selectivity: Z-Val-Val-Nle-CHN₂ vs. Z-Phe-Tyr(t-Bu)-CHN₂

Peptidyldiazomethanes exhibit striking isoform selectivity that is governed by peptidyl sequence. Z-Val-Val-Nle-CHN₂ is over 300-fold more effective at inactivating cathepsin S than cathepsin L (k₂nd ratio >300), whereas Z-Phe-Tyr(t-Bu)-CHN₂ is approximately 10,000-fold more effective against cathepsin L than cathepsin S [1]. Although direct comparative data for Z-L-Val-CHN₂ (mono-valine) against these isoforms are not available, these class-level data demonstrate that even subtle modifications to the peptidyl recognition element—such as extending from a single valine to Val-Val-Nle—produce dramatic shifts in isoform selectivity [2].

Cathepsin S Cathepsin L Isoform selectivity

In Vivo Applicability of Peptidyldiazomethanes: Discriminating Cellular Effects

The discriminating inhibitory effects of peptidyldiazomethanes make them potentially useful for investigation of enzyme functions in vivo [1]. Peptidyl diazomethanes with calpain-specific structures have been synthesized and tested for their ability to inhibit calpain activity in vivo using human platelets as a model system [2]. Z-L-Val-CHN₂, as a dipeptidyl member of this class, provides a defined chemical probe for assessing valine-dependent cysteine protease contributions to cellular phenotypes. Its irreversible covalent mechanism enables sustained target engagement in cellular contexts where reversible inhibitors may be effluxed or metabolized [3].

In vivo protease inhibition Cellular assay Phenotypic screening

Procurement-Guiding Applications: Where N-alpha-Benzyloxycarbonyl-L-valinyl-diazomethane Delivers Definitive Scientific Value


Baseline Cathepsin B Activity Profiling in Lysosomal Protease Studies

Z-L-Val-CHN₂ (IC₅₀ = 7.9 μM against cathepsin B) serves as a defined valine-containing probe for assessing cathepsin B contribution to lysosomal proteolysis [1]. Its moderate potency enables dose-response characterization without complete enzyme ablation at low concentrations, facilitating studies where partial cathepsin B inhibition is desirable. Procurement is indicated for laboratories establishing baseline cathepsin B inhibition profiles prior to testing more potent or selective analogs [2].

Calpain II Subsite Specificity Mapping

Z-L-Val-CHN₂ provides a minimal valine P1 recognition probe for mapping the S1 subsite specificity of calpain II [1]. By comparing inactivation kinetics of Z-L-Val-CHN₂ with those of extended peptidyldiazomethanes (e.g., Z-Leu-Leu-Tyr-CHN₂, Boc-Val-Lys(ε-Z)Leu-Tyr-CHN₂), researchers can deconvolute the contribution of individual amino acid residues to calpain II recognition and inhibitor binding energy [2]. This application is particularly relevant for laboratories investigating calcium-dependent proteolysis or designing isoform-selective calpain inhibitors.

Irreversible Pulse-Chase Experiments in Cellular Protease Silencing

The irreversible covalent inactivation mechanism of Z-L-Val-CHN₂ enables pulse-chase experimental designs wherein cells are exposed to inhibitor for a defined interval, washed to remove unbound compound, and monitored for sustained target engagement [1]. This approach is not feasible with reversible inhibitors, which dissociate upon washout. Procurement of Z-L-Val-CHN₂ is therefore essential for studies requiring temporal dissection of cysteine protease function in cellular signaling, antigen processing, or apoptosis pathways where washout-resistant silencing is required [2].

Structure-Activity Relationship Studies of Peptidyldiazomethane Warheads

Z-L-Val-CHN₂ represents the dipeptidyl scaffold within the peptidyldiazomethane class, bridging monomeric amino acid derivatives and extended tripeptidyl or tetrapeptidyl inhibitors [1]. Procurement enables systematic SAR studies exploring how incremental peptidyl chain extension (from Z-Val-CHN₂ to Z-Val-Val-CHN₂ to Z-Val-Val-Nle-CHN₂) modulates enzyme selectivity, potency, and physicochemical properties [2]. Such studies are foundational for laboratories developing next-generation covalent cysteine protease inhibitors or optimizing tool compounds for specific enzyme isoforms.

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